molecular formula C7H12O2S B027428 2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide CAS No. 105230-91-9

2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide

Cat. No. B027428
M. Wt: 160.24 g/mol
InChI Key: LZDMZLABBNEWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide, also known as sulfoxide, is a chemical compound with the molecular formula C7H14O2S. It is a colorless liquid with a strong odor and is commonly used in organic synthesis as a solvent and a reagent.

Mechanism Of Action

The mechanism of action of 2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. It can also act as a chiral auxiliary, facilitating the synthesis of chiral compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide in laboratory experiments is its high purity and low toxicity. It is also a versatile solvent and reagent, making it useful in a wide range of experiments. However, its strong odor can be a disadvantage, and it may not be suitable for use in experiments that require volatile solvents.

Future Directions

There are several future directions for research on 2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the synthesis of chiral 2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxides using 2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide as a chiral auxiliary. Additionally, there is potential for the use of 2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide in the production of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, 2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide is a versatile compound with various applications in scientific research. Its synthesis method is efficient and yields high purity products. While its mechanism of action and physiological effects are not fully understood, it is generally considered safe for use in laboratory experiments. Future research directions include the development of new synthesis methods and the exploration of potential applications in the production of pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide can be achieved through the oxidation of 2-Propan-2-yl-2,5-dihydrothiophene using hydrogen peroxide or m-chloroperoxybenzoic acid. This method is efficient and yields high purity products.

Scientific Research Applications

2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide has various applications in scientific research. It is used as a solvent in the synthesis of organic compounds, particularly in the production of pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of chiral 2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxides, which are important intermediates in the production of biologically active compounds.

properties

CAS RN

105230-91-9

Product Name

2-Propan-2-yl-2,5-dihydrothiophene 1,1-dioxide

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

2-propan-2-yl-2,5-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C7H12O2S/c1-6(2)7-4-3-5-10(7,8)9/h3-4,6-7H,5H2,1-2H3

InChI Key

LZDMZLABBNEWTP-UHFFFAOYSA-N

SMILES

CC(C)C1C=CCS1(=O)=O

Canonical SMILES

CC(C)C1C=CCS1(=O)=O

synonyms

Thiophene, 2,5-dihydro-2-(1-methylethyl)-, 1,1-dioxide (9CI)

Origin of Product

United States

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